EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT)
Description
Eosin Y, bis(tetramethylammonium salt) is a xanthene dye derived from fluorescein, with bromine substitutions at the 2', 4', 5', and 7' positions (chemical name: 2',4',5',7'-tetrabromofluorescein bis(tetramethylammonium salt)) . Unlike its more common disodium salt counterpart, this compound features tetramethylammonium (N(CH₃)₄⁺) as the counterion. The tetramethylammonium cation enhances solubility in organic solvents and may influence photophysical properties, making it advantageous in specific applications such as photoredox catalysis or non-aqueous staining protocols .
Eosin Y is widely recognized as a biological stain, particularly in hematoxylin and eosin (H&E) staining, where it highlights cytoplasmic and extracellular structures . Its tetramethylammonium salt variant is less frequently documented but holds niche utility in synthetic chemistry due to improved compatibility with hydrophobic reaction media .
Properties
CAS No. |
123333-96-0 |
|---|---|
Molecular Formula |
C28H30Br4N2O5 |
Molecular Weight |
794.173 |
IUPAC Name |
2/',4/',5/',7/'-tetrabromo-3-oxospiro[2-benzofuran-1,9/'-xanthene]-3/',6/'-diolate;tetramethylazanium |
InChI |
InChI=1S/C20H8Br4O5.2C4H12N/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-5(2,3)4/h1-6,25-26H;2*1-4H3/q;2*+1/p-2 |
InChI Key |
QYEPEHZROXEALU-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form leuco derivatives.
Substitution: It can undergo substitution reactions, particularly halogen substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various brominated and reduced derivatives of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT), which have different applications in scientific research and industry .
Scientific Research Applications
EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) involves its ability to absorb light and transfer energy or electrons to other molecules. This property makes it an effective photosensitizer in photoredox catalysis, where it facilitates redox reactions by generating reactive intermediates . The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Research Findings
Photoredox Catalysis : Eosin Y tetramethylammonium salt demonstrates superior efficiency in organic solvents compared to its disodium salt, achieving 85% yield in a model cross-coupling reaction vs. 60% for the disodium form .
Solubility-Driven Applications: In dye-sensitized solar cells (DSSCs), the tetramethylammonium salt’s non-aqueous solubility enables uniform TiO₂ surface coating, enhancing electron injection efficiency by 15% over aqueous dyes .
Biological Staining : While the disodium salt remains standard in histology, the tetramethylammonium variant shows promise in lipid-rich tissue staining due to reduced aqueous solubility preventing dye leakage .
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